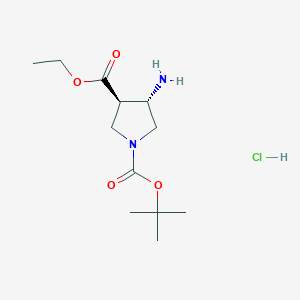

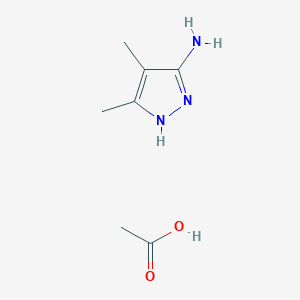

2-amino-1-(1-methyl-1H-indol-3-yl)ethanol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

This compound belongs to the class of organic compounds known as 3-alkylindoles . Indoles are some of the most versatile and common nitrogen-based heterocyclic scaffolds and are frequently used in the synthesis of various organic compounds .

Synthesis Analysis

Indole derivatives have been synthesized through various methods. For instance, a series of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamides were synthesized based on the inhibitory effect of CA-4 analogues and indoles on tubulin polymerization . Another method involved the one-pot three-component reaction of 2-cyano-3-(1H-indol-3-yl)-pent-2-enedinitrile .Molecular Structure Analysis

The molecular formula of a similar compound is C17H14N3O2Cl . The structure of indole derivatives can be analyzed using various techniques such as FT-IR and 1H-NMR .Chemical Reactions Analysis

Indoles are known for their versatility in chemical reactions. They are frequently used in multicomponent reactions for the synthesis of various heterocyclic compounds . For example, the reaction of 3-(cyanoacetyl)-indoles and nitrile led to the synthesis of some hexahydropyrimido .Physical And Chemical Properties Analysis

Indoles are crystalline and colorless in nature with specific odors . The melting point of a similar compound is 211–213°C .Wissenschaftliche Forschungsanwendungen

Crystal Structure Analysis

- Title Compound Analysis : The title compound, C11H12N2O2·C7H5NO4·C2H6O, exhibits the presence of 2-amino-1-(1H-indol-3-yl)ethanol in a zwitterionic form. It forms layers through strong intermolecular hydrogen bonds and π–π interactions, creating a three-dimensional network (Di, 2010).

Chemical Synthesis

- Novel Derivative Synthesis : Synthesis of 3-pyrrol-3'-yloxindoles with a carbamate function involves the reaction of certain carbamates with ethyl 3-aminocrotonate in a mixture of toluene and anhydrous ethanol (Velikorodov et al., 2011).

- Antifungal Activity of Derivatives : Synthesis of novel triazolylindole derivatives, including those involving 2-amino-1-(1H-indol-3-yl)ethanol, was conducted for evaluating their antifungal properties (Singh & Vedi, 2014).

Polymerization Processes

- N-Heterocyclic Carbene-Organocatalyzed Polymerization : Research on direct initiators for N-heterocyclic carbene-organocatalyzed ring-opening polymerization includes the study of aminoalcohols like 2-(methyl amino)ethanol (Bakkali-Hassani et al., 2018).

Antimicrobial Studies

- Antimicrobial Activities of Indole Derivatives : Studies on novel indole derivatives synthesized using conventional and microwave-assisted methods demonstrate significant antimicrobial activities (Anekal & Biradar, 2012).

Structural Characterization

- Powder Diffraction in Structural Characterization : Crystal structures of dienediaminoketones of the indolin-3-one series were determined using powder diffraction, showcasing the importance of 2-amino-1-(1H-indol-3-yl)ethanol in structural analysis (Chernyshev & Monakhova, 2010).

Receptor Studies

- Differentiation of Receptors Responsive to Isoproterenol : Modification of 1-(3,4-dihydroxyphenyl)-2-amino-ethanol leads to changes in sympathomimetic activity, indicating the compound's role in differentiating beta-receptor populations (Lands et al., 1967).

Hydroamination Studies

- Hydroamination of Tetrahydroindoles : Research on hydroamination of tetrahydroindoles to create amino derivatives of indole highlights the chemical versatility of related compounds (Sobenina et al., 2010).

Computational Chemistry

- Calorimetric and Computational Study : The gas-phase standard molar enthalpy of formation of 2-(1H-indol-3-yl)ethanol was derived using calorimetric and computational methods, showcasing its thermodynamic properties (Carvalho et al., 2019).

Wirkmechanismus

Target of Action

Indole derivatives, which include this compound, are known to bind with high affinity to multiple receptors . They play a significant role in cell biology and are used as biologically active compounds for the treatment of various disorders .

Mode of Action

Indole derivatives are known to interact with their targets, resulting in various biological activities . For instance, some indole derivatives have been reported to show inhibitory activity against certain viruses .

Biochemical Pathways

One study suggests that a similar compound might exert its action on cells through activation of nadph oxidase 4 (nox4)/p22, sirtuin3 (sirt3)/sod2, and sirt3/p53/p21 pathways .

Result of Action

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Zukünftige Richtungen

Biochemische Analyse

Biochemical Properties

2-amino-1-(1-methyl-1H-indol-3-yl)ethanol plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, indole derivatives, including this compound, have been shown to possess antiviral, anti-inflammatory, anticancer, and antimicrobial activities . These interactions often involve binding to specific receptors or enzymes, leading to inhibition or activation of biochemical pathways.

Cellular Effects

This compound influences various cellular processes. It has been observed to induce cell apoptosis in a dose-dependent manner, arrest cells in the G2/M phase, and inhibit tubulin polymerization . These effects suggest that this compound can significantly impact cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression. For example, it has been shown to inhibit tubulin polymerization, which is consistent with the mechanism of action of colchicine . This inhibition disrupts the microtubule network, leading to cell cycle arrest and apoptosis.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that it can induce cell apoptosis and arrest cells in the G2/M phase in a dose-dependent manner . The stability and degradation of this compound, as well as its long-term effects on cellular function, are important considerations for its use in in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Higher doses may lead to toxic or adverse effects, while lower doses may be effective in inducing desired biochemical and cellular responses . Understanding the threshold effects and optimal dosages is crucial for its therapeutic application.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. These interactions can affect metabolic flux and metabolite levels, influencing the overall biochemical environment .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions determine its localization and accumulation, which can impact its biological activity .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can influence its interactions with other biomolecules and its overall biochemical effects .

Eigenschaften

IUPAC Name |

2-amino-1-(1-methylindol-3-yl)ethanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O/c1-13-7-9(11(14)6-12)8-4-2-3-5-10(8)13/h2-5,7,11,14H,6,12H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLSYAQZHEZIPRK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=CC=CC=C21)C(CN)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![tert-Butyl 2-(4-fluorophenyl)-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate](/img/structure/B1375936.png)

![1-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride](/img/structure/B1375937.png)

![4,6-Dibromothieno[3,4-c]furan-1,3-dione](/img/structure/B1375947.png)

![3-Bromopyrazolo[1,5-A]pyridine-5-carbonitrile](/img/structure/B1375949.png)